2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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Description
2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H28BNO3 and its molecular weight is 317.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions .
Mode of Action
Compounds with similar structures are known to be involved in organic synthesis reactions, such as the reaction of aniline and ketone compounds to produce arylamine .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds . The downstream effects of these reactions would depend on the specific context in which the compound is used.
Pharmacokinetics
It’s worth noting that the compound’s solubility in organic solvents such as ethanol and dimethylformamide could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. In the context of organic synthesis, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature, light, and air can influence the action, efficacy, and stability of the compound. For instance, the compound is stable in air and should be stored in a cool, dry place away from light .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-12-9-10-13(11-14(12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIZWYOCMIYHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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